N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-9-17-11(8-23-9)14(20)16-5-6-19-13-7-10(15)3-4-12(13)18(2)24(19,21)22/h3-4,7-8H,5-6H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKAIJKDJYUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under oxidative conditions to form the benzo[c][1,2,5]thiadiazole ring system.
Fluorination: Introduction of the fluorine atom is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Thiazole Formation: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the fluorinated benzo[c][1,2,5]thiadiazole with the thiazole derivative using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of greener fluorination methods to minimize hazardous waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated position, using nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated benzo[c][1,2,5]thiadiazole moiety can engage in π-π stacking interactions, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
5-Chloro-N-[2-(6-Fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]-2-thiophenecarboxamide
- Structural Difference : Replaces the 2-methylthiazole-4-carboxamide with a 5-chlorothiophene-2-carboxamide group.
- Impact: The thiophene ring (vs. The chlorine atom introduces electronegativity, which may enhance stability or modulate solubility .
- Synthesis : Similar intermediates (e.g., ethyl-linked benzothiadiazole derivatives) are used, but final steps involve coupling with thiophene-carboxylic acid instead of thiazole-carboxylic acid.
S-Alkylated 1,2,4-Triazoles (Compounds 10–15 in )
- Structural Difference : Replace the thiazole-carboxamide with S-alkylated triazole-thioether groups.
- Impact : The triazole ring introduces additional hydrogen-bonding sites, while the thioether linkage may enhance lipophilicity. These compounds exhibit tautomerism (thione ↔ thiol), which is absent in the target compound due to its rigid thiazole-carboxamide structure .
- Spectral Data : IR spectra of triazoles lack C=O bands (1663–1682 cm⁻¹), unlike the target compound’s carboxamide carbonyl (~1680 cm⁻¹) .
Core Heterocycle Modifications
Benzothiazine 1,1-Dioxides ()
- Structural Difference : Feature a benzothiazine dioxide core instead of benzothiadiazole dioxide.
- Impact : The six-membered benzothiazine ring may confer different conformational flexibility and electronic properties. These compounds are synthesized via cyclization with N,N-dimethylsulfamoyl chloride, contrasting with the target’s ethyl-linked synthesis .
1,3,4-Thiadiazole Derivatives ()
- Structural Difference : Replace benzothiadiazole with 1,3,4-thiadiazole cores.
- Impact: The smaller thiadiazole ring increases ring strain but enhances metabolic stability.
Pharmacophore Comparisons
Cephalosporin Derivatives with Thiazolyl Groups (–7)
- Structural Difference : Integrate thiazolylthio-methyl groups into β-lactam antibiotics.
- Impact : The thiazole moiety in these antibiotics acts as a pharmacophore, enhancing binding to bacterial penicillin-binding proteins. The target compound’s thiazole-carboxamide may mimic this interaction, though its benzothiadiazole core could target different enzymes .
Thiophene-2-Carboxamide Derivatives ()
- Structural Difference : Use thiophene-carboxamide instead of thiazole-carboxamide.
- Impact : Thiophene’s lower electronegativity compared to thiazole may reduce dipole interactions. For example, compound 5 in has a melting point of 210–212°C, while the target compound’s methyl group on thiazole could lower its melting point due to increased hydrophobicity .
Biological Activity
The compound N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiadiazole moiety : Known for its diverse biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Fluorine substitution : Enhances lipophilicity and may affect biological activity.
Molecular Formula
Molecular Weight
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and thiazole rings exhibit significant anticancer properties. For instance, a study on related compounds demonstrated antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Study: Antiproliferative Effects
In a comparative study involving similar thiadiazole derivatives, the compound demonstrated IC50 values in the micromolar range against breast cancer cell lines. The highest activity was noted in compounds with electron-withdrawing groups, suggesting that the fluorine atom in our compound may enhance its effectiveness .
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. In vitro studies suggest that the presence of the thiazole ring contributes to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Our Compound | E. coli & S. aureus | 8 µg/mL |
The biological activity of the compound is believed to be multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : The compound may induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in related thiadiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
